molecular formula C14H22N2 B104929 1-benzyl-N,4-dimethylpiperidin-3-amine CAS No. 384338-23-2

1-benzyl-N,4-dimethylpiperidin-3-amine

Número de catálogo B104929
Número CAS: 384338-23-2
Peso molecular: 218.34 g/mol
Clave InChI: NVKDDQBZODSEIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-N,4-dimethylpiperidin-3-amine is a chemical compound with the CAS number 1228879-37-5 . It is used as a reagent in the preparation of substituted pyrrolopyrimidinamines as Janus kinase inhibitors (CP-352,664), for the treatment of autoimmune diseases and organ transplant rejection .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-N,4-dimethylpiperidin-3-amine can be represented by the SMILES string C[C@@H]1C@HCN(CC2=CC=CC=C2)CC1 . The InChI code for this compound is 1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-N,4-dimethylpiperidin-3-amine include a molecular weight of 291.26 . It is a solid at room temperature . The compound has a density of 1.00±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

1-benzyl-N,4-dimethylpiperidin-3-amine is involved in the synthesis and study of stereochemistry of various compounds. For instance, it has been used in the synthesis of highly crowded N-benzylpiperidones, which are characterized by their chair conformation with equatorial orientation of all substituents (Dindulkar, Parthiban, Puranik, & Jeong, 2012).

Catalytic Activity

This compound plays a role in catalytic activities. It has been used in the synthesis of enantiomerically pure epoxy-functionalized resins, which further act as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).

Synthesis of Derivatives

It is also used in the synthesis of various derivatives, such as N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for the synthesis of other complex compounds (Raju, 2008).

Electrophilicity Studies

The compound has been utilized in studies exploring electrophilicity-nucleophilicity relations, serving as a probe to determine the relative reactivity of nucleophiles (Dichiarante, Fagnoni, & Albini, 2008).

Drug Synthesis

It has applications in drug synthesis, such as in the synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives, which are evaluated for their biological potential (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).

Corrosion Inhibition

The compound is investigated for its role as a corrosion inhibitor for iron in specific acidic environments (Babić-Samardžija, Khaled, & Hackerman, 2005).

Polymer Chemistry

1-benzyl-N,4-dimethylpiperidin-3-amine contributes to polymer chemistry, being involved in the synthesis of Poly(β-aminoesters) which have potential applications in gene delivery (Lynn & Langer, 2000).

Chemical Transformations

It is used in chemical transformations like the amination of arylhalides with guanidines, facilitating the synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).

Safety And Hazards

The safety information for 1-Benzyl-N,4-dimethylpiperidin-3-amine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Propiedades

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433175
Record name 1-benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N,4-dimethylpiperidin-3-amine

CAS RN

384338-23-2
Record name N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384338-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-methyl-piperidin-3-one (2.3 grams, 11.5 mmol), prepared by the methods of Iorio, M. A. and Damia, G., Tetrahedron, 26, 5519 (1970) and Grieco et al., Journal of the American Chemical Society, 107, 1768 (1985), (modified using 5% methanol as a co-solvent), both references are incorporated by reference in their entirety, dissolved in 23 mL of 2 M methylamine in tetrahydrofuran was added 1.4 mL (23 mmol) of acetic acid and the resulting mixture stirred in a sealed tube for 16 hours at room temperature. Triacetoxy sodium borohydride (4.9 grams, 23 mmol) was added and the new mixture stirred at room temperature in a sealed tube for 24 h, at which time, the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL). The reaction mixture was then extracted 3×80 mL with ether, the combined ether layers dried over sodium sulfate (Na2SO4) and concentrated to dryness in vacuo affording 1.7 grams (69%) of the title compound as a white solid. LRMS: 219.1 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Triacetoxy sodium borohydride
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The reduction of cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester was performed by charging 2 grams substrate (1 equiv., 7.62 mmol) to a solution of 20 ml THF (10 volumes) and 15.2 ml 1 M LAH in THF (2 equiv., 15.2 mmol). The addition was performed at a rate so that the temperature reached 30°-40° C. and then the reaction was allowed to cool to 20° C. The reaction was worked up by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C. and then extracting the product 2 times into 20 ml methylene chloride (10 volumes). The filtrate was then concentrated to a clear and colorless oil. (90% yield). Note that the starting material needs to be clean in order for this reaction to proceed in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of the product from Method E (3.81 grams/0.019 mol) and 38 mL of 2.0 M methylamine in THF was added 2.2 mL of acetic acid and the resulting mixture stirred at room temperature for 1.5 hours. Triacetoxysodiumborohydride (NaB(OAc)3H) (7.94 grams/0.038 mol) was added as a solid and the new mixture stirred at room temperature for 18 hours. The reaction was quenched with 2 N hydrochloric acid and the pH adjusted to 1. The reaction mixture was washed two times with ether, the aqueous layer then adjusted to pH of 12 with 6 N sodium hydroxide (aq) and extracted three times with dichloromethane The combined dichloromethane layers were dried over Na2SO4, filtered and evaporated to dryness in vacuo affording 3.51 grams (87.75%) of the title compound as dark yellow oil. LRMS: 219.1 (M+1).
[Compound]
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Triacetoxysodiumborohydride
Quantity
7.94 g
Type
reactant
Reaction Step Two
Yield
87.75%

Synthesis routes and methods IV

Procedure details

At about 0° C., lithium aluminum hydride (3.6 g, 92.8 mmol, 5.00 equiv.) was added in several batches to a solution of methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate (5.0 g, 18.1 mmol, 1.00 equiv.) in tetrahydrofuran (100 mL). The resulting solution was heated at reflux for about 16 hours, and then water (10 mL) was added. The mixture was filtered, and the resulting filtrate was concentrated in vacuo to give a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow oil (3.0 g; yield=72%). 1H NMR (300 MHz, CDCl3) δ: 7.20-7.38 (m, 5H), 3.58 (d, J=13.2 Hz, 1H), 3.48 (d, J=13.2 Hz, 1H), 2.60-2.82 (m, 2H), 2.46 (br s, 1H), 2.34 (s, 3H), 2.02-2.22 (m, 2H), 2.64-2.84 (m, 2H), 1.45-1.58 (m, 2H), 0.97 (d, J=6.9 Hz, 3H). LC-MS: m/z=219 (M+H)+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 3
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 4
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 5
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 6
1-benzyl-N,4-dimethylpiperidin-3-amine

Citations

For This Compound
11
Citations
Z Zhan, Z Xu, S Yu, J Feng, F Liu, P Yao… - Advanced Synthesis …, 2022 - Wiley Online Library
Tofacitinib is an oral protein tyrosine kinase inhibitor approved for the treatment of rheumatoid arthritis, active psoriatic arthritis and ulcerative colitis. Its efficient production remains a …
Number of citations: 5 onlinelibrary.wiley.com
L LIU, Z LIU, J TANG, G HE… - Journal of China …, 2022 - pesquisa.bvsalud.org
@# In order to improve the yield and simplify the operation, the synthesizing process of JAK3 inhibitor tofacitinib citrate was improved based on the analysis of the methods previously …
Number of citations: 0 pesquisa.bvsalud.org
A Maricán, MJ Simirgiotis, LS Santos - Tetrahedron Letters, 2013 - Elsevier
… The synthetic approach of Tofacitinib employed by Pfizer is a 4-step transformation yielding the precursor (3R,4R)-1-benzyl-N-4-dimethylpiperidin-3-amine from 4-methylpyridin-3-amine…
Number of citations: 17 www.sciencedirect.com
A Coricello, F Mesiti, A Lupia, A Maruca, S Alcaro - Molecules, 2020 - mdpi.com
The mechanisms of inflammation and cancer are intertwined by complex networks of signaling pathways. Dysregulations in the Janus kinase/signal transducer and activator of …
Number of citations: 18 www.mdpi.com
S Zhi, D Liu, Y Liu, B Liu, D Wang… - Journal of Heterocyclic …, 2016 - Wiley Online Library
An efficient and mild synthetic method was developed for tofacitinib citrate from 3‐amino‐4‐methylpyridine and 4‐chloro‐7H‐pyrrolo[2,3‐d]pyrimidine. The related reactions were …
Number of citations: 4 onlinelibrary.wiley.com
J Jiang, K Ghoreschi, F Deflorian, Z Chen… - Journal of medicinal …, 2008 - ACS Publications
Here, we examine the significance that stereochemistry plays within the clinically relevant Janus kinase 3 (Jak3) inhibitor 1 (CP-690,550). A synthesis of all four enantiopure …
Number of citations: 139 pubs.acs.org
Y Tateishi, C Shibazaki, K Takahashi… - Drug Metabolism and …, 2022 - Elsevier
Tofacitinib (TFT), a JAK inhibitor used for the treatment of rheumatoid arthritis and other diseases, is associated with severe liver injury that is believed to be caused by its reactive …
Number of citations: 2 www.sciencedirect.com
ME Flanagan, TA Blumenkopf… - Journal of medicinal …, 2010 - ACS Publications
There is a critical need for safer and more convenient treatments for organ transplant rejection and autoimmune disorders such as rheumatoid arthritis. Janus tyrosine kinases (JAK1, …
Number of citations: 365 pubs.acs.org
AM Shawky, FA Almalki, AN Abdalla, AH Abdelazeem… - Pharmaceutics, 2022 - mdpi.com
Janus kinase (JAK) is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2. The JAKs transduce cytokine signaling …
Number of citations: 65 www.mdpi.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.